

The In Vivo Degradation of Polycaprolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Caprolactone**
Cat. No.: **B156226**

[Get Quote](#)

Introduction: Polycaprolactone as a Cornerstone Biomaterial

Polycaprolactone (PCL) is a semi-crystalline, biodegradable aliphatic polyester that has garnered significant attention and widespread use in the biomedical field. Its approval by the U.S. Food and Drug Administration (FDA) for various applications, including drug delivery devices and tissue engineering scaffolds, stems from its excellent biocompatibility, tuneable mechanical properties, and predictable, slow degradation kinetics.^{[1][2]} The degradation profile of PCL, typically spanning two to three years for complete resorption, makes it an ideal candidate for long-term implantable devices where sustained structural support is paramount.^[3] However, for applications in tissue engineering, where the scaffold should degrade in concert with new tissue formation, this slow degradation can be a limitation.^{[1][4]}

This technical guide provides an in-depth exploration of the in vivo degradation mechanism of PCL, intended for researchers, scientists, and drug development professionals. We will delve into the chemical and biological processes governing its breakdown, the cellular response it elicits, and the established methodologies for its characterization.

The Dual-Phase Degradation Mechanism of PCL In Vivo

The in vivo degradation of PCL is a complex process orchestrated by a combination of non-enzymatic and enzymatic hydrolysis. This dual-phase mechanism ensures a gradual and

controlled breakdown of the polymer matrix.

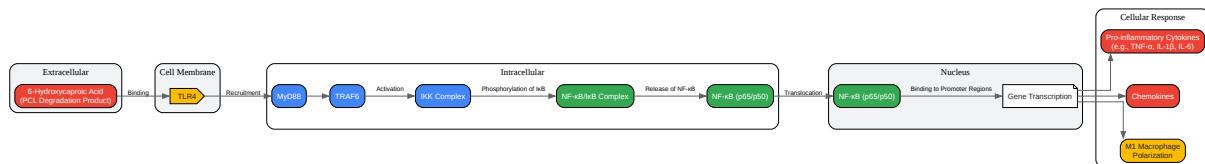
Phase 1: Non-Enzymatic Hydrolytic Degradation

The initial phase of PCL degradation is dominated by the abiotic hydrolysis of its ester bonds.
[5] This process begins with the diffusion of water into the bulk of the polymer. The amorphous regions of the PCL matrix, being less densely packed than the crystalline regions, are more susceptible to water penetration and subsequent chain scission.[3] This leads to a gradual decrease in the polymer's molecular weight. Interestingly, in the early stages of hydrolytic degradation, a slight increase in crystallinity may be observed. This is attributed to the preferential degradation of the amorphous regions and the potential for recrystallization of the newly mobile, shorter polymer chains.[5][6]

The primary product of this hydrolytic cleavage is 6-hydroxycaproic acid, a non-toxic small molecule that can be readily metabolized by the body.

Phase 2: Enzymatic Degradation and Cellular Interplay

As the molecular weight of the PCL chains decreases due to hydrolysis, the degradation process is significantly accelerated by enzymatic activity. The *in vivo* environment is rich with enzymes, particularly lipases and esterases, that can catalyze the breakdown of the polyester backbone.[7][8][9] While *in vitro* studies in phosphate-buffered saline (PBS) demonstrate the slow nature of purely hydrolytic degradation, the introduction of enzymes like lipase can lead to a dramatic increase in the degradation rate, with some studies showing up to 97% weight loss in a much shorter timeframe.[1][2][7] This highlights the critical role of the biological environment in PCL resorption.


The cellular response to an implanted biomaterial, known as the foreign body response (FBR), is central to the enzymatic degradation of PCL.[10][11] Macrophages are key players in this process.[11] Upon implantation, macrophages are recruited to the material's surface and attempt to phagocytose the foreign body.[11] While they cannot engulf a large scaffold, they can internalize small PCL particles and secrete a variety of enzymes that contribute to its surface erosion.[10] Over time, macrophages can fuse to form foreign body giant cells, which are also involved in the enzymatic breakdown of the implant.[10][12]

The degradation of PCL *in vivo* is therefore a surface-driven enzymatic process that follows the initial bulk hydrolytic degradation. The rate of this enzymatic degradation is influenced by the

surface area-to-volume ratio of the implant; for instance, electrospun nanofibrous scaffolds present a much larger surface area for enzymatic attack compared to solid implants, leading to a faster degradation rate.[1][7]

Visualizing the Degradation Pathway

The following diagram illustrates the sequential and overlapping nature of PCL degradation in vivo.

[Click to download full resolution via product page](#)

Caption: Proposed macrophage activation pathway by PCL degradation products.

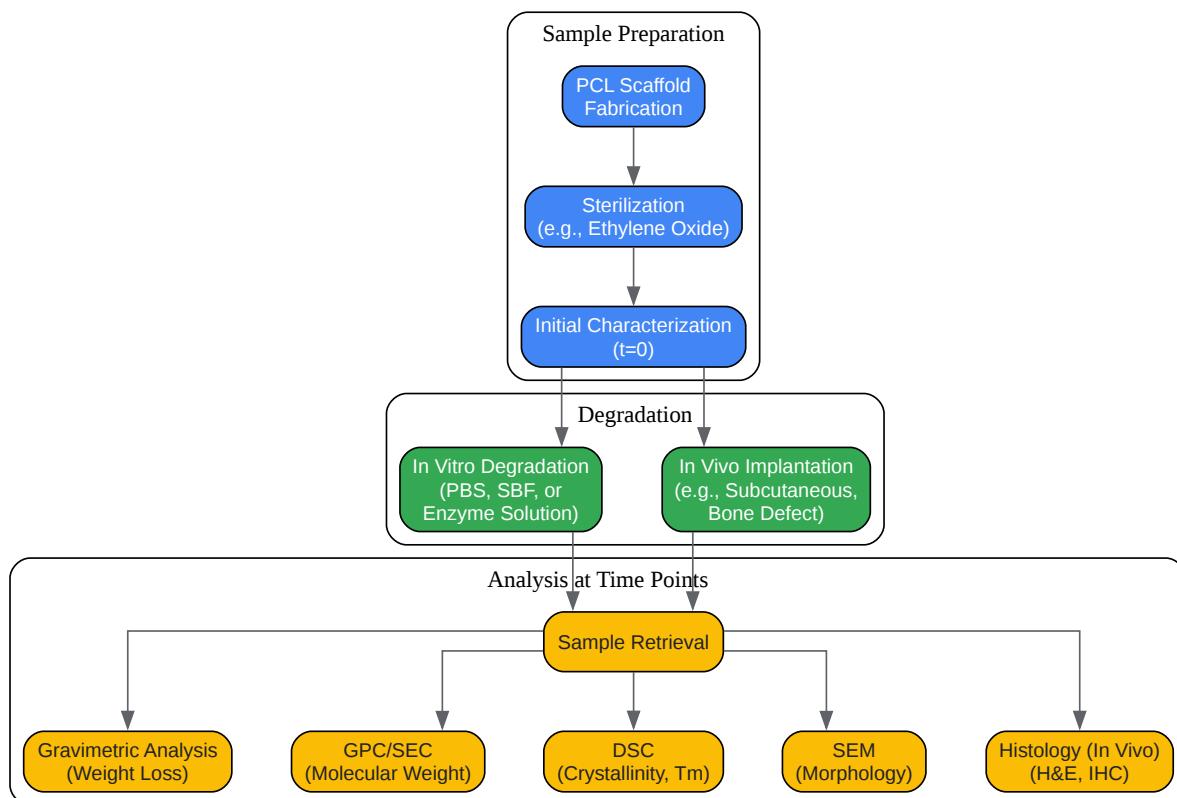
This proposed pathway suggests that 6-hydroxycaproic acid may be recognized by TLR4 on the macrophage surface, initiating a downstream signaling cascade that leads to the activation of NF- κ B. This transcription factor then orchestrates the expression of pro-inflammatory genes, leading to the secretion of cytokines and chemokines and promoting a pro-inflammatory M1 macrophage phenotype. It is important to note that the macrophage response is plastic; over time, as the initial inflammatory phase subsides, a shift towards an anti-inflammatory M2 phenotype, associated with tissue repair and remodeling, is often observed. [10]

Quantitative Analysis of PCL Degradation

The rate of PCL degradation is influenced by a multitude of factors, including its initial molecular weight, crystallinity, the architecture of the scaffold, and the surrounding biological environment. The following tables summarize representative quantitative data from various studies.

Table 1: In Vitro vs. In Vivo Degradation of PCL Scaffolds

PCL Formulation	Degradation Condition	Duration	Weight Loss (%)	Molecular Weight (Mn)	Reference Change (%)
PCL Electrospun Mesh	In Vitro (PBS)	90 days	~5%	Not reported	[1]
PCL Electrospun Mesh	In Vitro (PBS + Lipase)	90 days	97.1%	Not reported	[1]
PCL Electrospun Mesh	In Vivo (Subcutaneously)	90 days	Slower than enzymatic in vitro	Not reported	[1]
PCL Scaffold	In Vitro (PBS)	6 months	~1%	Negligible	[6]
PCL-Composite Scaffold	In Vivo (Rabbit)	6 months	~7%	Negligible	[6]
PCL Multifilament Yarn	In Vitro (PBS, 37°C)	32 weeks	4.8%	Not reported	[3]


Table 2: Influence of Molecular Weight and Copolymerization on PCL Degradation

Polymer	Initial Mn (kDa)	Degradation Condition	Duration	Observations	Reference
PCL	50	In Vitro (PBS + Lipase)	90 days	97.1% weight loss	[1]
PCL	Not specified	In Vivo	2 years	Structurally intact	Not specified
PCL-PLLA Copolymer	Not specified	In Vitro & In Vivo	5 days (in vitro), 2 weeks (in vivo)	Faster degradation than pure PCL or PLLA	[13]

Experimental Protocols for Characterizing PCL Degradation

A thorough investigation of PCL degradation requires a multi-faceted approach, employing techniques that probe changes in its physical, chemical, and morphological properties over time.

Workflow for PCL Degradation Studies

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Pcl degradation analysis.

Detailed Methodologies

1. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis

- Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of molecular weight distribution (M_n, M_w, and PDI).
- Protocol:
 - Sample Preparation: Accurately weigh 5-10 mg of the dried, degraded PCL sample. [14] 2. Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of 2-10 mg/mL. [14][15] 3. Ensure complete dissolution by gentle agitation, avoiding vigorous shaking which can cause chain scission.
 - Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the GPC columns. [15] 5. Instrumentation and Analysis:
 - Use a GPC system equipped with a refractive index (RI) detector.
 - The mobile phase should be the same solvent used for sample dissolution (e.g., THF) at a constant flow rate (e.g., 1 mL/min). [7] * Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or PMMA). [7] * Inject the filtered sample solution and record the chromatogram.
 - Data Interpretation: Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) using the calibration curve. A decrease in M_n and M_w over time indicates polymer degradation. [15]

2. Differential Scanning Calorimetry (DSC) for Thermal Properties and Crystallinity

- Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. The heat of fusion (melting) is used to calculate the percent crystallinity.
- Protocol:
 - Sample Preparation: Accurately weigh 5-10 mg of the dried, degraded PCL sample into an aluminum DSC pan.
 - Instrumentation and Analysis:

- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample from room temperature to a temperature above the melting point of PCL (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). [\[16\]](#) * Record the heat flow as a function of temperature to obtain the melting endotherm.
- Data Interpretation:
 - Integrate the area of the melting peak to determine the experimental heat of fusion (ΔH_m).
 - Calculate the percent crystallinity ($\%X_c$) using the following equation: $\%X_c = (\Delta H_m / \Delta H_m^0) * 100$ where ΔH_m^0 is the theoretical heat of fusion for 100% crystalline PCL (a literature value, typically around 139 J/g). [\[17\]](#)[\[18\]](#) * An increase in crystallinity in the initial stages of degradation is often observed. [\[5\]](#)[\[6\]](#)
- Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography.
- Protocol:
 - Sample Preparation:
 - Carefully retrieve the degraded PCL scaffold and rinse with distilled water to remove any residual salts or media components.
 - Fix the sample in a 2.5% glutaraldehyde solution for 1-2 hours to preserve its structure. [\[19\]](#) * Rinse the sample multiple times in a suitable buffer (e.g., cacodylate buffer). [\[19\]](#) * Dehydrate the sample through a graded series of ethanol solutions (e.g., 50%, 70%, 95%, 100%). [\[19\]](#) * Dry the sample using a critical point dryer or a chemical drying agent like hexamethyldisilazane (HMDS). [\[19\]](#)
 - 2. Mounting and Coating:
 - Mount the dried scaffold onto an SEM stub using conductive carbon tape.
 - Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. [\[19\]](#)
 - 3. Imaging:

- Place the coated sample into the SEM chamber and acquire images at various magnifications to observe changes in fiber diameter, surface roughness, porosity, and overall structural integrity. [20]

Conclusion and Future Perspectives

The *in vivo* degradation of **polycaprolactone** is a multifaceted process governed by a synergistic interplay of hydrolytic and enzymatic mechanisms, intimately linked to the host's foreign body response. A comprehensive understanding of these mechanisms is critical for the rational design of PCL-based biomaterials with tailored degradation profiles that match the specific requirements of the intended clinical application. By modulating factors such as molecular weight, crystallinity, and scaffold architecture, researchers can fine-tune the resorption rate to optimize tissue regeneration and drug delivery kinetics.

The experimental protocols detailed in this guide provide a robust framework for characterizing the degradation of PCL and its composites. As the field advances, further research into the specific enzymatic players and the intricate signaling pathways governing the cellular response to PCL degradation products will undoubtedly unlock new possibilities for the development of next-generation biomaterials with enhanced therapeutic efficacy and biocompatibility.

References

- Dias, J. R., Sousa, A., Augusto, A., Bártholo, P. J., & Granja, P. L. (2022). Electrospun **Polycaprolactone** (PCL) Degradation: An In Vitro and In Vivo Study. *Polymers*, 14(16), 3397. [\[Link\]](#)
- Dias, J. R., Sousa, A., Augusto, A., Bártholo, P. J., & Granja, P. L. (2022). Electrospun **Polycaprolactone** (PCL) Degradation: An In Vitro and In Vivo Study. *Polymers (Basel)*, 14(16), 3397. [\[Link\]](#)
- Zollinger, A. J., & Smith, M. L. (2017). Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity. *APL Bioengineering*, 1(1), 011501. [\[Link\]](#)
- Lam, C. X. F., Hutmacher, D. W., Schantz, J.-T., Woodruff, M. A., & Teoh, S. H. (2009). Evaluation of **polycaprolactone** scaffold degradation for 6 months in vitro and in vivo. *Journal of Biomedical Materials Research Part A*, 90A(3), 906–919. [\[Link\]](#)
- Lam, C. X. F., Hutmacher, D. W., Schantz, J.-T., Woodruff, M. A., & Teoh, S. H. (2009). Evaluation of **polycaprolactone** scaffold degradation for 6 months in vitro and in vivo. *Journal of Biomedical Materials Research. Part A*, 90(3), 906–919. [\[Link\]](#)
- Sridharan, R., Cameron, A. R., Kelly, D. J., O'Brien, F. J., & Kearney, C. J. (2015). The Role of Macrophages in the Foreign Body Response to Implanted Biomaterials. *Journal of the*

Royal Society Interface, 12(105), 20150137. [Link]

- Hortensius, R. A., & Harley, B. A. C. (2016). In Vitro Macrophage Immunomodulation by Poly(ϵ -caprolactone) Based-Coated AZ31 Mg Alloy.
- Dias, J. R., et al. (2022). Electrospun poly**caprolactone** (PCL) degradation: An in vitro and in vivo study. Polymers, 14(16), 3397. [Link]
- Maxson, T. A., et al. (2019). Degradation and in vivo evaluation of poly**caprolactone**, poly(ϵ -caprolactone)-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. Future Medicine, 14(18), 1581-1593. [Link]
- Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1776. [Link]
- Li, Y., et al. (2022). Effects of PCL, PCL/HA, and EPL/PCL/HA scaffolds on macrophage polarization and bone regeneration in a rabbit calvarial defect model.
- ResolveMass Laboratories Inc. (n.d.). GPC analysis of PLA PLGA PCL. [Link]
- Ozsagiroglu, S., et al. (2016). Comparing the In-Vitro Biodegradation Kinetics of Commercial and Synthesized Poly**caprolactone** Films in Different Enzyme Solutions.
- Khoo, J. C., et al. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. The Journal of biological chemistry, 254(6), 1785–1787. [Link]
- Carreño, G., et al. (2023). Biodegradation of Poly(ϵ -caprolactone): Microorganisms, Enzymes, and Mechanisms. Polymers, 15(13), 2825. [Link]
- G. A. Abraham, et al. (2004). Lipase-catalyzed degradation of poly(ϵ -caprolactone).
- TA Instruments. (n.d.). Determination of Polymer Crystallinity by DSC. Covalent Metrology. [Link]
- Salatino, J. W., et al. (2021). Foreign Body Reaction to Implanted Biomaterials and Its Impact in Nerve Neuroprosthetics. Frontiers in Bioengineering and Biotechnology, 9, 639233. [Link]
- AZoM. (2015). Quick Determination of Polymer Crystallinity by DSC. [Link]
- Gunathilake, T. M. S. U., & Adhikari, R. (2023). Degradation of Poly(ϵ -caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. Polymers, 15(18), 3819. [Link]
- Materials Characterization Lab. (n.d.). Determination of % Crystallinity in Polymers. [Link]
- Zhang, Y., et al. (2019). A comparison of the degradation of electrospun PCL, PDS, and composite scaffolds in vitro.
- Bartnikowski, M., et al. (2023). Accelerated Degradation of Poly- ϵ -caprolactone Composite Scaffolds for Large Bone Defects. Polymers, 15(3), 633. [Link]
- Jiang, T., et al. (2023). Fabrication and Evaluation of Porous dECM/PCL Scaffolds for Bone Tissue Engineering. International Journal of Molecular Sciences, 24(13), 10899. [Link]

- Shimadzu Corporation. (2022, June 16). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system [Video]. YouTube. [\[Link\]](#)
- ResolveMass Laboratories Inc. (n.d.).
- Harvard Medical School. (n.d.).
- Poh, F. P., et al. (2019). Data for accelerated degradation of calcium phosphate surface-coated **polycaprolactone** and **polycaprolactone**/bioactive glass composite scaffolds.
- Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. [\[Link\]](#)
- Agilent Technologies. (2016). Step-by-Step Method Development for GPC/SEC. [\[Link\]](#)
- Thermal Support. (n.d.). Better Means of Determining Polymer Crystallinities by DSC: Temperature Dependent Crystallinity Software. [\[Link\]](#)
- Liu, Y., et al. (2023). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. *Signal Transduction and Targeted Therapy*, 8(1), 341. [\[Link\]](#)
- Carter, C. P., et al. (1997). Phosphatidylcholine hydrolysis is required for pancreatic cholesterol esterase- and phospholipase A2-facilitated cholesterol uptake into intestinal Caco-2 cells. *The Journal of biological chemistry*, 272(20), 13215–13222. [\[Link\]](#)
- Ma, Q., et al. (2020). Biodegradation of **Polycaprolactone** (PCL) with Different Molecular Weights by *Candida antarctica* Lipase.
- Cifre, M., et al. (2022). Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins. *Nutrients*, 14(15), 3209. [\[Link\]](#)
- Li, C., et al. (2023). Macrophage plasticity: signaling pathways, tissue repair, and regeneration. *Frontiers in Immunology*, 14, 1104523. [\[Link\]](#)
- Zhang, X., et al. (2021). TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1.
- Hampton, M. M., et al. (2012). Pathways Involved in the Synergistic Activation of Macrophages by Lipoteichoic Acid and Hemoglobin. *PLoS ONE*, 7(10), e47239. [\[Link\]](#)
- Chen, X., et al. (2024). Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications. *Advanced Science*, 11(11), 2307842. [\[Link\]](#)
- Wei, R., et al. (2017). Degradation of Polyester Polyurethane by Bacterial Polyester Hydrolases. *Polymers*, 9(10), 468. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Electrospun polycaprolactone (PCL) degradation: An in vitro and in vivo study [iconline.ipleiria.pt]
- 3. Degradation of Poly(ϵ -caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage plasticity: signaling pathways, tissue repair, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [scholarbank.nus.edu.sg]
- 7. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study [mdpi.com]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Macrophage Immunomodulation by Poly(ϵ -caprolactone) Based-Coated AZ31 Mg Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation and in vivo evaluation of polycaprolactone, poly(ϵ -caprolactone-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. thermalsupport.com [thermalsupport.com]
- 17. covalentmetrology.com [covalentmetrology.com]
- 18. azom.com [azom.com]
- 19. SEM Preparation | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The In Vivo Degradation of Polycaprolactone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b156226#polycaprolactone-degradation-mechanism-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com